

An In-depth Technical Guide to Fmoc-β-homoalanine(styryl)-OH

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Compound of Interest		
Compound Name:	Fmoc-beta-hoala(styryl)-oh	
Cat. No.:	B15156799	Get Quote

Abstract: This technical guide provides a comprehensive overview of Fmoc-3-styryl-L-alanine, a key building block in modern peptide synthesis and drug discovery. The document details its physicochemical properties, provides a generalized experimental protocol for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and illustrates the workflow of this critical application. This guide is intended for researchers, scientists, and professionals in the fields of peptide chemistry, pharmacology, and drug development.

Introduction

N-α-Fmoc-3-styryl-L-alanine, systematically known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpent-4-enoic acid, is a non-proteinogenic amino acid derivative that has garnered significant interest in the field of medicinal chemistry. The presence of the styryl functional group introduces unique conformational constraints and potential for specific molecular interactions, making it a valuable component in the design of novel bioactive peptides. Its applications are particularly noted in the development of therapeutics in oncology and neurology.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its direct use in the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology.

Physicochemical Properties

The fundamental properties of Fmoc-3-styryl-L-alanine are summarized in the table below. These data are essential for its application in peptide synthesis, including calculation of molar equivalents and characterization of the final peptide products.



Property	Value	Reference
Molecular Formula	C26H23NO4	[2]
Molecular Weight	413.47 g/mol	[2]
CAS Number	159610-82-9	[2]
Appearance	White to light grey powder	
Synonyms	(S)-2-(Fmoc-amino)-5-phenyl- 4-pentenoic acid, Fmoc-L- Ala(styryl)-OH	[2]

Experimental Protocols: Incorporation into Peptides via Fmoc SPPS

The primary application of Fmoc-3-styryl-L-alanine is its incorporation into peptide chains using Fmoc solid-phase peptide synthesis (SPPS). The following is a generalized, yet detailed, protocol for the coupling of Fmoc-3-styryl-L-alanine to a growing peptide chain on a solid support.

Materials:

- Fmoc-3-styryl-L-alanine
- Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)
- Dichloromethane (DCM)



- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
- Peptide synthesis vessel

Protocol:

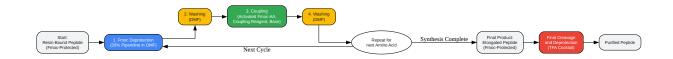
- Resin Swelling: The peptide synthesis resin is first swelled in DMF for at least one hour to ensure optimal reaction conditions.
- Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by
 treating the resin with a 20% piperidine solution in DMF. This is typically done in two steps: a
 brief initial treatment followed by a longer incubation (e.g., 2 minutes then 15-20 minutes) to
 ensure complete deprotection. The completion of the deprotection can be monitored by UV
 spectroscopy of the fulvene-piperidine adduct in the washings.
- Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the byproducts of the deprotection reaction.
- Amino Acid Activation: In a separate vessel, Fmoc-3-styryl-L-alanine (typically 3-5 equivalents relative to the resin loading) is pre-activated. This is achieved by dissolving the amino acid in DMF with a coupling reagent such as HBTU or HATU (e.g., 4.5 equivalents) and a base like DIPEA or collidine. The mixture is allowed to react for a few minutes to form the activated ester.
- Coupling: The solution containing the activated Fmoc-3-styryl-L-alanine is added to the
 deprotected resin. The reaction vessel is then agitated at room temperature for a period of 1
 to 4 hours, or until the coupling reaction is complete. The completion of the coupling can be
 monitored using a qualitative test such as the Kaiser test (ninhydrin test), which detects free
 primary amines.
- Washing: After the coupling step, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- Chain Elongation: Steps 2 through 6 are repeated for each subsequent amino acid to be added to the peptide sequence.



Final Deprotection and Cleavage: Once the peptide sequence is fully assembled, the final N-terminal Fmoc group is removed. The peptide is then cleaved from the solid support and all side-chain protecting groups are simultaneously removed by treatment with a strong acid cleavage cocktail, such as 95% TFA. The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis, highlighting the key stages for the incorporation of an amino acid like Fmoc-3-styryl-L-alanine.



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